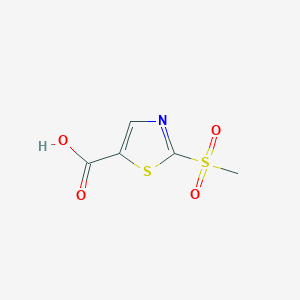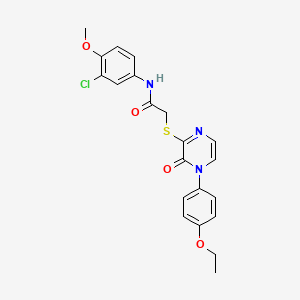
2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound . It is a part of the thiazole carboxylic acids and derivatives .
Synthesis Analysis
The synthesis of 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid involves the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline . Another method involves the reaction of 2-methyl-thiazole-5-carboxylic acid ethyl ester with NaOH .Molecular Structure Analysis
The molecular formula of 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is C5H5NO4S2 . The InChI code is 1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8) .Physical And Chemical Properties Analysis
2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is a solid at room temperature . Its molecular weight is 207.23 .Scientific Research Applications
Antioxidant Properties
The thiazole ring in this compound has been investigated for its antioxidant potential. It scavenges free radicals, protecting cells from oxidative damage. Researchers have explored its role in preventing age-related diseases and oxidative stress-related conditions .
Analgesic and Anti-Inflammatory Effects
Studies suggest that derivatives of this compound exhibit analgesic and anti-inflammatory properties. By modulating inflammatory pathways, they may alleviate pain and reduce inflammation in various conditions .
Antimicrobial and Antifungal Activity
The thiazole moiety has been linked to antimicrobial and antifungal effects. Researchers have explored its potential as an agent against bacterial and fungal infections. It may serve as a lead compound for developing novel antimicrobial drugs .
Antiviral Potential
Preliminary investigations indicate that certain derivatives of this compound exhibit antiviral activity. They may inhibit viral replication and entry, making them promising candidates for antiviral drug development .
Diuretic Properties
The thiazole-5-carboxylic acid scaffold has been studied for its diuretic effects. It may enhance renal function and promote fluid excretion, potentially aiding in conditions like edema and hypertension .
Neuroprotective Applications
Researchers have explored the neuroprotective properties of thiazole derivatives. These compounds may mitigate neuronal damage, making them relevant in neurodegenerative diseases and brain injury research .
Antitumor and Cytotoxic Effects
Certain derivatives have shown promise as antitumor agents. They may inhibit cancer cell growth and induce apoptosis. Investigations continue to explore their potential in cancer therapy .
Other Applications
Beyond the mentioned fields, this compound’s versatility extends to other areas, including drug discovery, chemical biology, and material science. Its unique structure makes it an intriguing target for further research .
Safety And Hazards
The safety information for 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-methylsulfonyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBDTYBHAFYBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1892885-19-6 |
Source


|
| Record name | 2-methanesulfonyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)

![2-isopropyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2377316.png)
![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)




![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)



